[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid
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Overview
Description
Preparation Methods
The synthesis of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like DMF, bases such as sodium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid involves the protection of amino groups in peptides and proteins. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule . The molecular targets and pathways involved include interactions with amino acids and peptides, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
[(2-cyclohexylethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetic acid can be compared with other Fmoc-protected amino acids, such as:
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
These compounds share similar protective groups but differ in their side chains, which can affect their reactivity and applications. This compound is unique due to its cyclohexylethyl side chain, which provides distinct steric and electronic properties.
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[2-cyclohexylethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C25H29NO4/c27-24(28)16-26(15-14-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23H,1-3,8-9,14-17H2,(H,27,28) |
InChI Key |
KKJXTPWIZRBIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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